![molecular formula C8H14O2 B2732642 4-Ethyl-1,6-dioxaspiro[2.5]octane CAS No. 2248416-58-0](/img/structure/B2732642.png)
4-Ethyl-1,6-dioxaspiro[2.5]octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-1,6-dioxaspiro[2.5]octane is a chemical compound belonging to the class of spiro compounds, characterized by a unique spirocyclic structure. This compound features a spiro linkage between a dioxane ring and an octane ring, with an ethyl group attached to the spiro carbon. The presence of the dioxane ring imparts significant chemical stability and reactivity, making it an interesting subject for various chemical studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1,6-dioxaspiro[2.5]octane typically involves the reaction of 4-methylenetetrahydropyran with an organic peroxo compound . The reaction proceeds through a series of steps including ring-opening and cyclization to form the spirocyclic structure. The reaction conditions often involve the use of solvents like benzene and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
4-Ethyl-1,6-dioxaspiro[2.5]octane undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound reacts with nucleophiles such as methanol, phenols, and thiols, leading to the fission of the oxirane ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Cycloaddition Reactions: It can participate in [3+2] cycloaddition reactions with other compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include methanol, phenols, thiols, and organic peroxides. Reaction conditions often involve the use of solvents like benzene and catalysts such as p-toluenesulfonic acid .
Major Products Formed
The major products formed from these reactions include various substituted tetrahydropyrans and other spirocyclic compounds, depending on the specific reagents and conditions used .
科学的研究の応用
4-Ethyl-1,6-dioxaspiro[2.5]octane has several scientific research applications:
作用機序
The mechanism of action of 4-Ethyl-1,6-dioxaspiro[2.5]octane involves its interaction with nucleophiles, leading to the fission of the oxirane ring. This reaction follows the Krasuskii rule, where the nucleophile attacks the least substituted carbon atom, resulting in the formation of various functional derivatives . The compound’s reactivity is influenced by the presence of the dioxane ring, which stabilizes the intermediate species formed during the reaction.
類似化合物との比較
Similar Compounds
1,6-Dioxaspiro[2.5]octane: A similar compound without the ethyl group, used in similar chemical reactions and applications.
6,6-Dimethyl-1,6-dioxaspiro[2.5]octane: Another derivative with methyl groups, known for its use in organic synthesis.
Uniqueness
4-Ethyl-1,6-dioxaspiro[2.5]octane is unique due to the presence of the ethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications and research studies .
特性
IUPAC Name |
4-ethyl-1,6-dioxaspiro[2.5]octane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-2-7-5-9-4-3-8(7)6-10-8/h7H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNKNHHXKFGMTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1COCCC12CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide](/img/structure/B2732559.png)
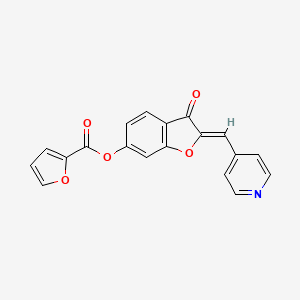

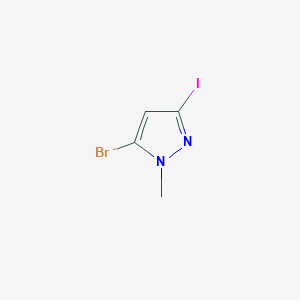
![3-benzyl-1-[(2-chlorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2732566.png)
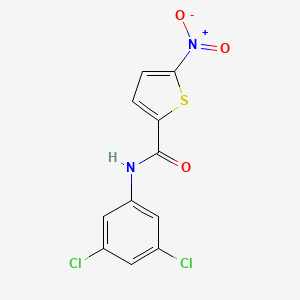
![N,N-dimethyl-2-((6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2732569.png)
![tert-Butyl (S)-7-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B2732570.png)
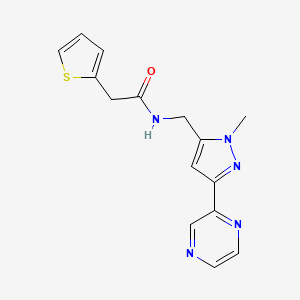
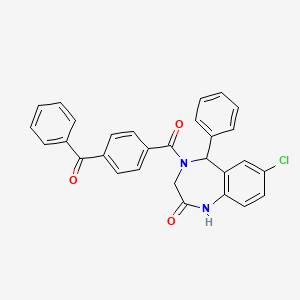


![3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2732579.png)
![3-Methoxy-1-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2732580.png)
